2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Metabolite excretion profiling Species‑comparative metabolism Bromazepam pharmacokinetics

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (3‑OH‑ABBP, AHBBP) is a benzophenone‑derived cleavage metabolite of the 1,4‑benzodiazepine bromazepam. The compound bears a 5‑bromo‑3‑hydroxy‑2‑amino substitution pattern on the benzoyl ring attached to pyridine.

Molecular Formula C₁₂H₉BrN₂O₂
Molecular Weight 293.12
CAS No. 40951-53-9
Cat. No. B1145808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine
CAS40951-53-9
Synonyms(2-Amino-5-bromo-3-hydroxyphenyl)-2-pyridinylmethanone;  _x000B_2-Amino-3-hydroxy-5-bromobenzoylpyridine; _x000B_3-Hydroxy-2-amino-5-bromobenzoylpyridine
Molecular FormulaC₁₂H₉BrN₂O₂
Molecular Weight293.12
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N
InChIInChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (CAS 40951-53-9): Compound Identity and Reference-Standard Context


2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (3‑OH‑ABBP, AHBBP) is a benzophenone‑derived cleavage metabolite of the 1,4‑benzodiazepine bromazepam [1]. The compound bears a 5‑bromo‑3‑hydroxy‑2‑amino substitution pattern on the benzoyl ring attached to pyridine. It is listed as Bromazepam Impurity 3 in pharmaceutical impurity profiling and functions as both a major urinary metabolite and a reference standard for analytical method development and forensic toxicology confirmation.

Why 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine Cannot Be Interchanged with Other Bromazepam Metabolites or Impurity Standards


Bromazepam metabolism generates several structurally related analytes—ABBP (2‑(2‑amino‑5‑bromobenzoyl)pyridine), 3‑hydroxybromazepam, 5′‑hydroxybromazepam, and 9‑hydroxybromazepam—that differ in ring‑closure, hydroxylation position, and glucuronidation site [1]. These structural differences produce large quantitative disparities in urinary abundance, immunoassay cross‑reactivity, extractability, and chromatographic behaviour, meaning that a reference standard of 3‑OH‑ABBP cannot be replaced by its closest analog, ABBP, without compromising accuracy in quantitative LC‑MS/MS, GC‑MS, or differential pulse polarography workflows.

Quantitative Differentiation Evidence for 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine Against Closest Analogs


3‑OH‑ABBP Is the Predominant Ring‑Cleaved Metabolite Across Species — Quantitative Abundance vs. ABBP and 3‑Hydroxybromazepam

In a 24‑h urine study of rabbits, dogs, rats, mice and guinea pigs orally administered bromazepam, the conjugated form of 3‑OH‑ABBP consistently exceeded the excretion of its non‑hydroxylated precursor ABBP and often exceeded 3‑hydroxybromazepam [1]. In rabbits, conjugated 3‑OH‑ABBP accounted for 17.1 % of the dose vs. ABBP (non‑conjugated, ~3.8 % in rats), while in dogs it reached 6.2 % vs. ABBP ~1‑2 %.

Metabolite excretion profiling Species‑comparative metabolism Bromazepam pharmacokinetics

Differential Extractability and Recovery: 3‑OH‑ABBP Requires Enzymatic Deconjugation, Unlike ABBP

In a differential pulse polarography method, 3‑OH‑ABBP (V) is selectively extracted into ether only after incubation with glucuronidase‑sulfatase, whereas ABBP (IV) and unchanged bromazepam (I) are directly extractable at pH 9.0 without enzymatic treatment [1]. The overall recovery of 3‑OH‑ABBP and 3‑hydroxybromazepam from urine was significantly lower (45 ± 5.0 %) compared to ABBP and bromazepam (80 ± 5.0 %), with sensitivity limits of 100 ng/5 mL urine for the hydroxylated metabolites vs. 50 ng/5 mL urine for ABBP.

Differential pulse polarography Urinary extraction selectivity Conjugate hydrolysis

3‑OH‑ABBP Does Not Cross‑React in EMIT II Plus Benzodiazepine Immunoassay – Confirmatory GC‑MS Requirement

In routine forensic urine screening, the EMIT II Plus benzodiazepine assay produced false‑negative results for bromazepam when the dominant excreted metabolite was 3‑OH‑ABBP (AHBBP) rather than 3‑hydroxybromazepam [1]. 3‑Hydroxybromazepam cross‑reacted with the assay antibody, while AHBBP did not, due to the absence of the 1,4‑benzodiazepine ring structure. The authors recommended mandatory GC‑MS confirmation targeting AHBBP to avoid reporting a false‑negative.

Forensic toxicology Immunoassay cross‑reactivity False‑negative risk

3‑OH‑ABBP Requires TMS Derivatization for GC‑MS Detection, Unlike ABBP – Workflow Validation Necessity

In a comparative GC‑MS study of bromazepam urinary metabolites, 3‑OH‑ABBP (AHBBP) was detected only after trimethylsilyl (TMS) derivatization and not as the free compound or acetyl derivative, whereas ABBP was detected in three forms: underivatized, TMS derivative, and acetyl derivative [1]. 3‑Hydroxybromazepam also required TMS derivatization for detection.

GC‑MS derivatization selectivity Metabolite detection specificity Analytical method validation

3‑OH‑ABBP Formation Is NADPH‑Dependent Cytochrome P450‑Mediated; Hydroxylation Activity Quantitatively Compares with ABBP

The hydroxylation of ABBP to 3‑OH‑ABBP in liver microsomes is mediated by a NADPH‑dependent mixed‑function oxidase system and is inducible (~2‑fold) by phenobarbital or benzo[α]pyrene pre‑treatment [1]. Kinetic constants (apparent Km) indicated similar affinity of ABBP for the hydroxylating enzyme across species, while the subsequent reduction of ABBP to ABAB showed species‑dependent Km values (lowest Km in guinea pig microsomes, pH optimum 6.5) [2].

Hepatic microsomal metabolism Enzyme kinetics In vitro metabolite generation

3‑OH‑ABBP Represents ~40 % of Human Urinary Bromazepam Dose, Significantly Exceeding 3‑Hydroxybromazepam (~27 %)

In humans, following a single oral dose of bromazepam, 2‑(2‑amino‑5‑bromo‑3‑hydroxybenzoyl)pyridine (as conjugated form) accounts for approximately 40 % of the urinary excretion, whereas 3‑hydroxybromazepam accounts for ~27 % and unchanged bromazepam only ~2 % [1].

Human pharmacokinetics Clinical metabolite profiling Mass balance

Where 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine Delivers the Strongest Value: Evidence‑Anchored Application Scenarios


Forensic Urine Drug‑Testing Laboratory: Confirmatory GC‑MS Reference Standard for Bromazepam Ingestion

Because EMIT immunoassays fail to detect 3‑OH‑ABBP, this metabolite is the recommended confirmatory target for GC‑MS [1]. A certified reference standard of 3‑OH‑ABBP is required to validate TMS derivatization efficiency, establish retention time, and construct calibration curves for forensic reporting.

Clinical Pharmacokinetic Studies: Urinary Metabolite Mass‑Balance and Cumulative Excretion

With ~40 % of an oral bromazepam dose excreted as 3‑OH‑ABBP in humans, accurate quantification of this species is indispensable for mass‑balance studies. Use of a 3‑OH‑ABBP reference standard, together with enzymatic deconjugation protocols, ensures that the dominant urinary species is captured quantitatively [1].

Pharmaceutical Impurity Control: Quantification of Bromazepam Impurity 3 in API Release Testing

Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of specified impurities in bromazepam active pharmaceutical ingredient. 3‑OH‑ABBP, listed as Bromazepam Impurity 3, must be quantified using a characterised reference standard with known purity, molecular identity (C₁₂H₉BrN₂O₂, MW 293.12), and validated analytical method (HPLC/UV or LC‑MS) [1].

In Vitro Drug Metabolism Research: Substrate for Cytochrome P450 Hydroxylation Assays

The ABBP‑to‑3‑OH‑ABBP hydroxylation is a validated probe reaction for NADPH‑dependent microsomal oxidase activity, inducible by phenobarbital [1]. Access to pure 3‑OH‑ABBP reference material allows accurate quantification of enzymatic turnover and comparison across species or treatment groups.

Quote Request

Request a Quote for 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.